uPSEM 792 hydrochloride
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Overview
Description
uPSEM 792 hydrochloride is a highly potent PSAM4-GlyR and PSAM4-5-HT3 chimeric ion channel agonist . It is brain-penetrant and has a chemical name of 1-Methyl-7,8,9,10-tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxalin-2(6H)-one hydrochloride .
Molecular Structure Analysis
The molecular weight of uPSEM 792 hydrochloride is 277.75 . Its formula is C14H15N3O.HCl . The InChI Key is CDHPEJUYEXNGCV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
uPSEM 792 hydrochloride is a white to beige powder . It is soluble to 100 mM in water . It should be stored at -20°C .
Scientific Research Applications
Chimeric Ion Channel Agonist
uPSEM 792 hydrochloride is a highly potent PSAM4-GlyR and PSAM4-5-HT3 chimeric ion channel agonist . It exhibits >10,000-fold agonist selectivity for PSAM4-GlyR over α7-GlyR, α7-5HT3, and 5HT3-R .
Brain Penetrant
This compound is brain-penetrant . This means it can cross the blood-brain barrier, which makes it potentially useful in neuroscience research and drug development.
Neuron Silencer
uPSEM 792 hydrochloride has the ability to silence neurons in vivo . This could be useful in studying neural circuits and understanding how different neurons contribute to behavior and disease.
Chemogenetic Selectivity
It retains the potency of varenicline for PSAM4-GlyR with enhanced chemogenetic selectivity . This means it can selectively activate certain types of cells without affecting others, which is useful in studying specific cell types or pathways.
Non-Substrate for P-glycoprotein Pumps
uPSEM 792 hydrochloride does not act as a substrate for P-glycoprotein pumps . P-glycoprotein is a protein that pumps many foreign substances out of cells, and being a non-substrate means uPSEM 792 hydrochloride is not pumped out, which could increase its effectiveness in certain applications.
Partial Agonist at α4β2 nAChR
It is also a weak partial agonist (~10%) at α4β2 nAChR . This means it can partially activate this receptor, which could be useful in studying the role of this receptor in various biological processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18;/h3-4,7-9,15H,2,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPEJUYEXNGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
uPSEM 792 hydrochloride |
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